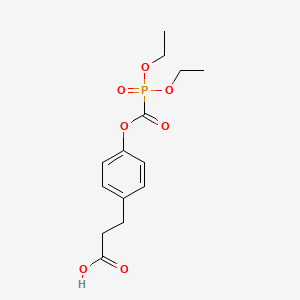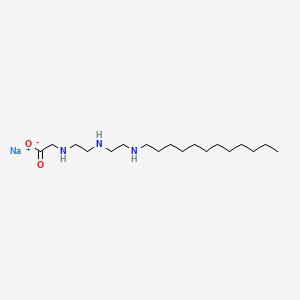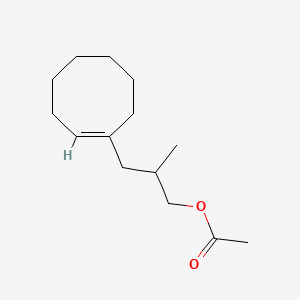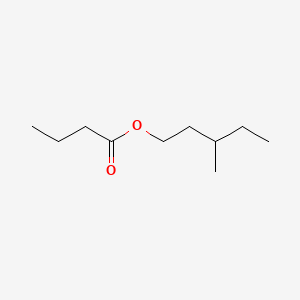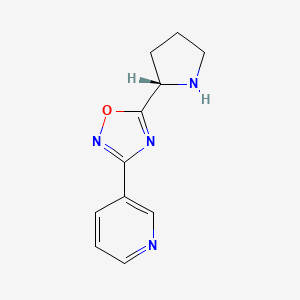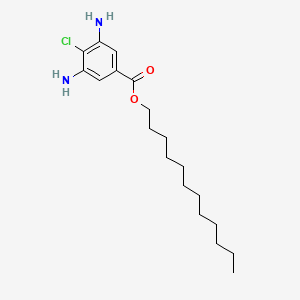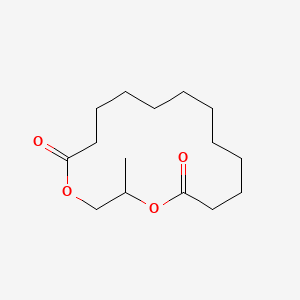
2-Methyl-1,4-dioxacyclohexadecane-5,16-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,4-dioxacyclohexadecane-5,16-dione is an organic compound with the molecular formula C15H26O4 It is known for its unique cyclic structure, which includes two oxygen atoms and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione can be achieved through several methods. One common approach involves the reaction of epoxide with acetoacetic anhydride under acidic conditions . This method allows for the formation of the desired cyclic structure with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of catalysts and specific temperature and pressure conditions are crucial to ensure efficient production.
化学反応の分析
Types of Reactions: 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
科学的研究の応用
2-Methyl-1,4-dioxacyclohexadecane-5,16-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
作用機序
The mechanism by which 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its cyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the context of its use.
類似化合物との比較
1,4-Dioxacyclohexadecane-5,16-dione: This compound shares a similar cyclic structure but lacks the methyl group.
1,4-Dioxacyclohexadecane-5,16-dione,2-methyl-: Another variant with slight structural differences.
Uniqueness: 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
79064-86-1 |
|---|---|
分子式 |
C15H26O4 |
分子量 |
270.36 g/mol |
IUPAC名 |
2-methyl-1,4-dioxacyclohexadecane-5,16-dione |
InChI |
InChI=1S/C15H26O4/c1-13-12-18-14(16)10-8-6-4-2-3-5-7-9-11-15(17)19-13/h13H,2-12H2,1H3 |
InChIキー |
RCOKMWAKYZDWAA-UHFFFAOYSA-N |
正規SMILES |
CC1COC(=O)CCCCCCCCCCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


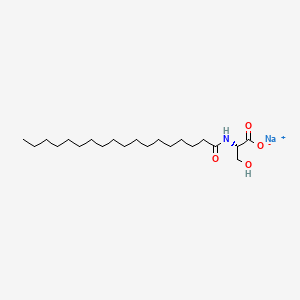
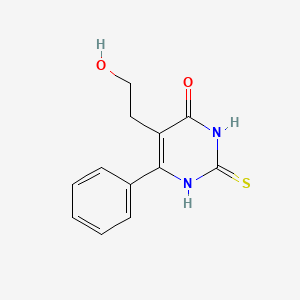
![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
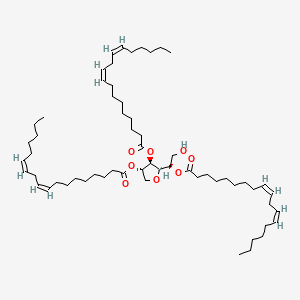
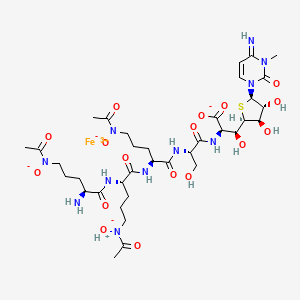
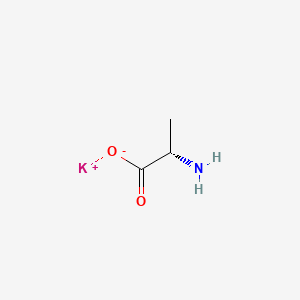
![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)

